2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
Description
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities, and an acetamide group, which can enhance its solubility and bioavailability.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-5-7-15(12-14)21-19(24)13-23-20(25)11-10-17(22-23)16-8-3-4-9-18(16)26-2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOKUMKHXAWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridazinone core.
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with an acetamide group, which can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, while the acetamide group can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity
Biological Activity
2-(3-(2-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound is characterized by a pyridazinone core with a methoxyphenyl substituent and an acetamide group. Its molecular formula is , and it has a molecular weight of approximately 366.42 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
- Introduction of the Methoxyphenyl Group : Electrophilic aromatic substitution using methoxylated benzene derivatives.
- Acetamide Formation : Acylation with an appropriate acylating agent such as acetic anhydride.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated efficacy against various cancer cell lines:
- MDA-MB-231 (breast cancer) and A-549 (lung cancer) cells showed IC50 values indicating potent activity. For instance, related compounds in studies reported IC50 values as low as against A-549 cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : The compound may bind to specific enzymes or receptors, modulating their activity and leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in malignant cells, promoting programmed cell death.
Study on Anticancer Activity
A study published in 2022 evaluated several pyridazinone derivatives for their anticancer properties. The findings highlighted that compounds with similar structures to this compound demonstrated significant binding affinity in molecular docking studies, indicating potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.0103 |
| Compound B | A-549 | 0.00803 |
| 2-Methoxyphenyl Derivative | MDA-MB-231 | 0.0147 |
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, piperidine, 0–5°C, 2 h | ~65–70 | |
| 2 | DMAP, DCC, THF, rt, 12 h | ~50–60 |
Lower temperatures (e.g., 0–5°C) reduce side reactions, while catalyst choice (e.g., piperidine vs. DMAP) affects regioselectivity.
Which spectroscopic and computational methods are recommended for structural confirmation?
Methodological Answer:
- Spectroscopy :
- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- FTIR : Confirms carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) groups .
- Computational :
- DFT : Optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity .
- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic sites .
Q. Table 2: Key Spectral Peaks
| Functional Group | NMR Shift (ppm) | FTIR (cm) |
|---|---|---|
| Methoxy (-OCH) | 3.8–4.0 (s) | 1250–1270 |
| Pyridazinone C=O | - | 1680–1700 |
What in vitro biological activities have been reported, and what methodological considerations are critical?
Methodological Answer:
- Antimicrobial Activity : MIC values against C. albicans (12.5 µg/mL) and S. aureus (25 µg/mL) were observed in broth microdilution assays .
- DNA Binding : Fluorescence quenching studies (K = 1.2 × 10 M) suggest intercalation .
Q. Critical Considerations :
- Use positive controls (e.g., ciprofloxacin for bacteria).
- Standardize inoculum size (e.g., 1 × 10 CFU/mL) and solvent (DMSO ≤1% v/v).
Advanced Research Questions
How can researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies often arise from:
- Purity Variations : Commercial samples may have 95% purity (unreported impurities) .
- Assay Conditions : Differences in incubation time (24 vs. 48 hours) or media (Mueller-Hinton vs. RPMI).
Q. Resolution Strategies :
- Validate purity via HPLC (≥98%) and report retention times.
- Replicate assays in triplicate under controlled conditions (pH 7.2, 37°C).
What strategies improve the yield of multi-step syntheses for this compound?
Methodological Answer:
- Catalyst Optimization : Replace piperidine with DBU for faster cyclization .
- Flow Chemistry : Continuous reactors reduce intermediate degradation (yield increase: ~15%) .
- Purification : Use preparative HPLC instead of column chromatography for polar byproducts .
What computational approaches elucidate interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Predict binding poses in enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
Q. Table 3: Key Computational Findings
| Target | Binding Affinity (kcal/mol) | Interaction Site |
|---|---|---|
| CYP3A4 | -8.9 | Heme-proximal pocket |
| DNA Topoisomerase | -7.5 | Minor groove |
How should conflicting data regarding solubility and stability be reconciled?
Methodological Answer:
Q. Experimental Design :
- Use dynamic light scattering (DLS) to monitor aggregation.
- Conduct stability studies under inert atmospheres (N) .
Data Contradiction Analysis
Why do computational predictions sometimes conflict with experimental bioactivity data?
Methodological Answer:
- Limitations of Models : DFT assumes gas-phase conditions, ignoring solvation effects .
- Metabolic Activation : Pro-drugs may require liver microsomes (e.g., S9 fraction) for activation, omitted in vitro .
Q. Recommendations :
- Combine in silico predictions with metabolic stability assays (e.g., human hepatocytes).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
